2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine
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Overview
Description
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring system Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or similar compounds in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl ring and the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Imidazole: Shares structural similarities and is widely used in medicinal chemistry.
Uniqueness
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual triazole rings provide a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
2-phenyl-5-(1,2,4-triazol-4-yl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7/c11-9-14-10(16-6-12-13-7-16)15-17(9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYLPWAKFIJSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N3C=NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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